

A Predictive Spectroscopic and Synthetic Guide to 2H-Chromen-3-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2H-chromen-3-ylmethanol

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Disclaimer: Direct experimental spectroscopic data for **2H-chromen-3-ylmethanol** is not readily available in published literature. The data presented in this guide is predictive, based on the analysis of structurally similar 2H-chromene derivatives and established principles of spectroscopic interpretation. This document aims to provide a robust theoretical framework to aid in the synthesis and characterization of the target compound.

Introduction

2H-chromene is a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules. The functionalization of the 2H-chromene core is of significant interest in medicinal chemistry for the development of new therapeutic agents. This guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of a specific derivative, **2H-chromen-3-ylmethanol**, and outlines a plausible synthetic route and general experimental protocols for its preparation and analysis.

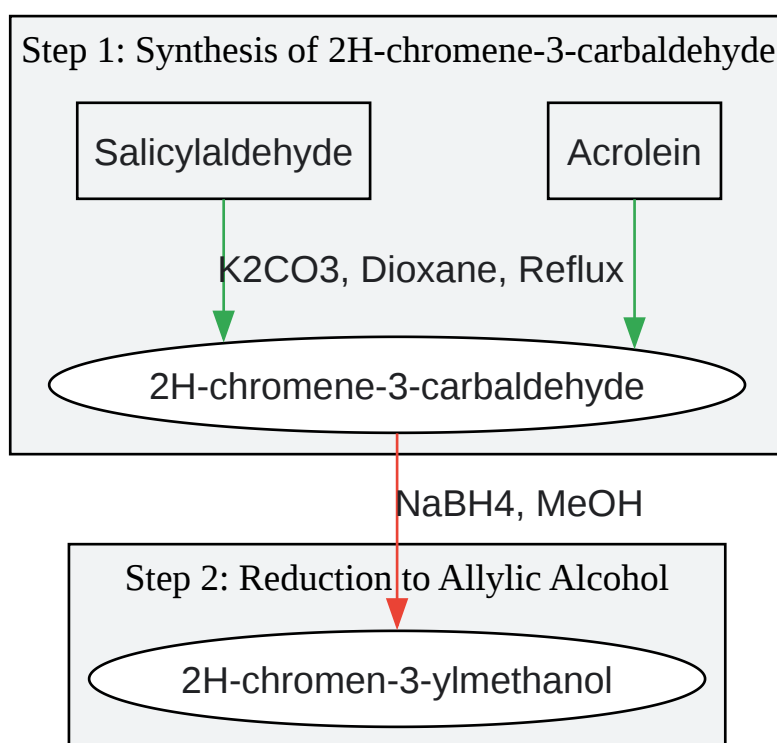
Proposed Synthesis of 2H-Chromen-3-ylmethanol

A practical and efficient synthesis of **2H-chromen-3-ylmethanol** can be envisioned as a two-step process, commencing with the formation of the corresponding aldehyde followed by its selective reduction.

Step 1: Synthesis of 2H-chromene-3-carbaldehyde The initial step involves an oxa-Michael-Aldol condensation reaction between salicylaldehyde and acrolein. This method is a known route for the preparation of 3-substituted 2H-chromenes.

Step 2: Reduction to 2H-chromen-3-ylmethanol The subsequent step is the selective 1,2-reduction of the α,β -unsaturated aldehyde to the corresponding allylic alcohol. Reagents such as sodium borohydride, potentially in the presence of cerium(III) chloride (a Luche reduction), are well-suited for this transformation, minimizing the risk of 1,4-conjugate reduction.^{[1][2][3]}

The proposed synthetic workflow is illustrated in the diagram below.



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Caption: Proposed two-step synthesis of **2H-chromen-3-ylmethanol**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2H-chromen-3-ylmethanol**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20-7.30	m	2H	H-5, H-7
~6.85-6.95	m	2H	H-6, H-8
~6.70	s	1H	H-4
~4.95	s	2H	H-2 (CH_2)
~4.25	s	2H	$-\text{CH}_2\text{OH}$
~1.80 (variable)	br s	1H	$-\text{OH}$

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~154.0	C-8a
~131.0	C-7
~129.5	C-5
~125.0	C-3
~122.0	C-4
~121.5	C-4a
~116.0	C-8
~114.0	C-6
~68.0	C-2
~63.0	$-\text{CH}_2\text{OH}$

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H Stretch (Alcohol)
3080 - 3010	Medium	Aromatic C-H Stretch
2920 - 2850	Medium	Aliphatic C-H Stretch
1650 - 1630	Medium	Alkene C=C Stretch
1600, 1480	Medium-Weak	Aromatic C=C Stretch
1230	Strong	Aryl Ether C-O Stretch
1050	Strong	Primary Alcohol C-O Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Predicted Assignment
162	[M] ⁺ (Molecular Ion)
144	[M - H ₂ O] ⁺
131	[M - CH ₂ OH] ⁺
115	[M - H ₂ O - CHO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of **2H-chromen-3-ylmethanol**.

4.1. Synthesis of 2H-chromene-3-carbaldehyde

- To a solution of salicylaldehyde (1.0 eq) in dioxane, add acrolein (1.2 eq) and potassium carbonate (1.5 eq).

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2H-chromene-3-carbaldehyde.

4.2. Synthesis of **2H-chromen-3-ylmethanol**

- Dissolve 2H-chromene-3-carbaldehyde (1.0 eq) in methanol in an ice bath.
- Add sodium borohydride (NaBH_4) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2H-chromen-3-ylmethanol**.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 500 MHz for ^1H).^[4]

- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[5]
- Integrate the ^1H NMR signals and determine the multiplicities of the peaks.

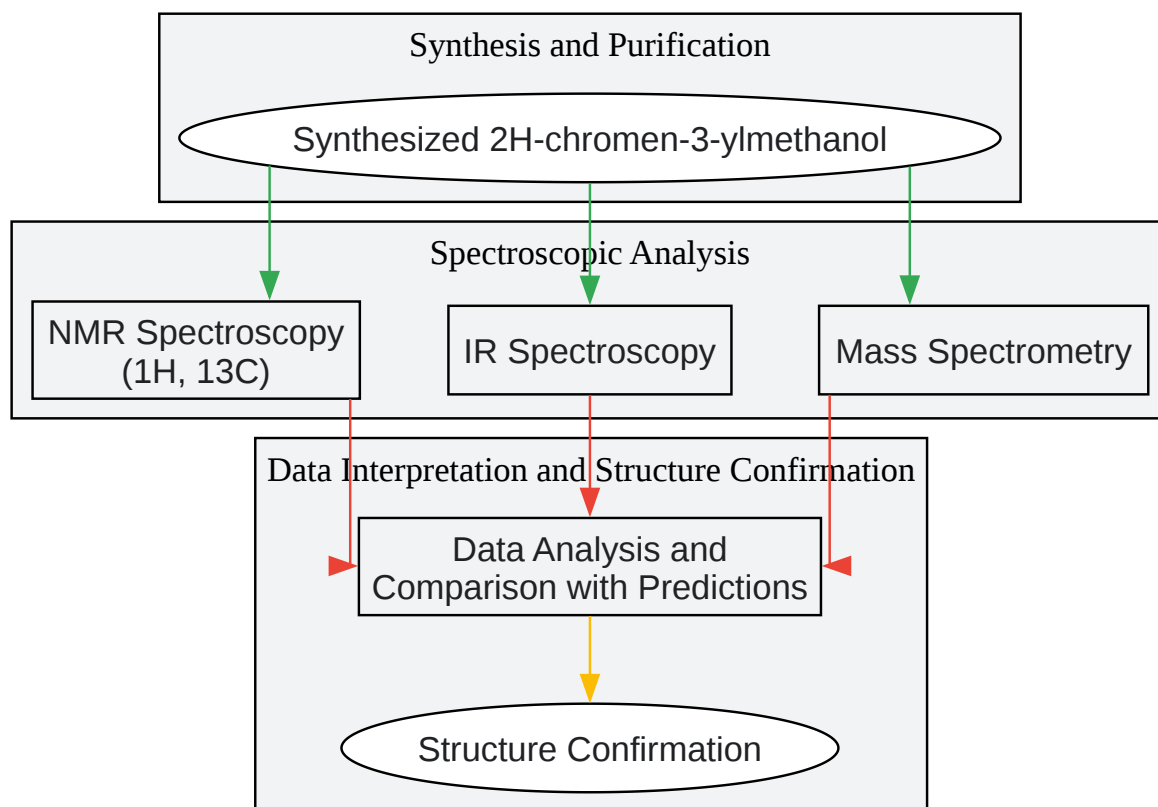
4.4. Infrared (IR) Spectroscopy

- Acquire the IR spectrum using an FT-IR spectrometer.
- For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. For an oil, a thin film can be prepared between two salt plates.
- Scan the sample over the range of 4000-400 cm^{-1} . [6][7]
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.5. Mass Spectrometry (MS)

- Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionize the sample using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).
- Record the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.[8]

The general workflow for the characterization of the synthesized compound is depicted below.



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Caption: General workflow for the spectroscopic characterization of **2H-chromen-3-ylmethanol**.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
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